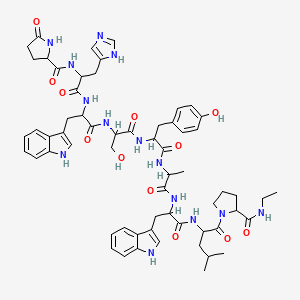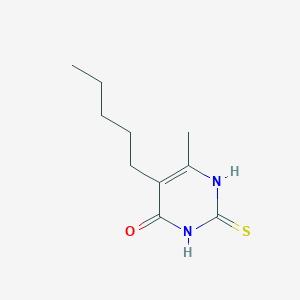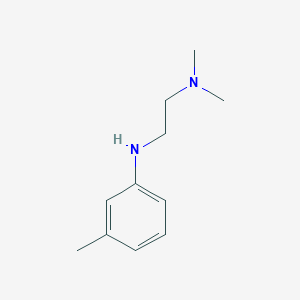![molecular formula C19H15ClN2O B12121105 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12121105.png)
3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of a suitable catalyst, such as indium chloride, in acetonitrile at room temperature . Another approach utilizes propylphosphonic anhydride (T3P®) as a coupling agent in a three-component reaction involving o-phenylenediamine, dimedone, and an aromatic aldehyde . These methods typically yield the desired product with good purity and yield.
Chemical Reactions Analysis
3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Medicine: Benzodiazepines, in general, are used for their anxiolytic and sedative properties. This compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the modulation of gamma-aminobutyric acid (GABA) receptors. By enhancing the response of GABA receptors, the compound exerts its anxiolytic and sedative effects . The molecular targets include GABA-A receptors, which are widely distributed in the central nervous system.
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, clonazepam, and oxazepam. Compared to these compounds, 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique structure that may confer distinct pharmacological properties . For example:
Diazepam: Known for its rapid onset and long duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Oxazepam: Commonly used for the treatment of anxiety and alcohol withdrawal.
These comparisons highlight the potential uniqueness of this compound in terms of its pharmacological profile and applications.
Properties
Molecular Formula |
C19H15ClN2O |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C19H15ClN2O/c20-14-5-3-4-12(8-14)13-9-18-15(19(23)10-13)11-21-16-6-1-2-7-17(16)22-18/h1-8,11,13,22H,9-10H2 |
InChI Key |
ONOUTQOQLMFFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(benzylamino)-4-(furan-2-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12121044.png)
![5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B12121052.png)


![4H-1,2,4-Triazole-4-acetic acid, 3-amino-5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B12121068.png)
![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12121089.png)




